

# An In-Depth Technical Guide to Methyl 5-amino-4-bromopicolinate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Methyl 5-amino-4-bromopicolinate**

Cat. No.: **B1454768**

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This guide provides a comprehensive technical overview of **Methyl 5-amino-4-bromopicolinate**, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its core molecular characteristics, reactivity, and practical synthetic applications, grounding our discussion in established chemical principles.

## Core Molecular Profile

**Methyl 5-amino-4-bromopicolinate** is a substituted pyridine derivative whose value lies in the strategic placement of its functional groups—a methyl ester, an amino group, and a bromine atom. This specific arrangement offers multiple reaction sites, making it a versatile intermediate for constructing more complex molecular architectures.

## Molecular Structure and Identity

The compound's formal IUPAC name is Methyl 5-amino-4-bromopyridine-2-carboxylate<sup>[1]</sup>. Its structure is defined by a central pyridine ring functionalized at key positions, which dictates its chemical behavior and synthetic potential.

**Figure 1:** 2D structure of **Methyl 5-amino-4-bromopicolinate**.

## Physicochemical Properties

The quantitative attributes of a molecule are critical for experimental design, from reaction stoichiometry to purification and analysis. The key properties of **Methyl 5-amino-4-bromopicolinate** are summarized below.

Property	Value	Source
CAS Number	870100-07-5	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	231.05 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Exact Mass	229.96900 u	
Polar Surface Area (PSA)	65.21 Å <sup>2</sup>	
LogP	1.79410	

## Expert Analysis: Reactivity and Synthetic Utility

The synthetic utility of **Methyl 5-amino-4-bromopicolinate** stems from the distinct reactivity of its functional groups.

- The Bromine Atom (C4 Position): As a halogen on an electron-deficient pyridine ring, the bromine atom is an excellent leaving group and a prime handle for transition-metal-catalyzed cross-coupling reactions. This site is the gateway to forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are commonly employed at this position.
- The Amino Group (C5 Position): The nucleophilic amino group offers a secondary site for functionalization. It can readily undergo acylation, sulfonylation, or serve as a directing group. Its presence also electronically modulates the pyridine ring, influencing the reactivity of the other positions.
- The Methyl Picolinate Moiety (C2 Position): The ester group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another point for modification, such as amide bond formation.

This trifecta of reactive sites makes the molecule a powerful scaffold for building libraries of compounds with diverse functionalities, a common strategy in lead optimization campaigns.

# Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this building block, we provide a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is a self-validating system, incorporating in-process controls and standard purification methodologies.

Objective: To synthesize a 4-aryl-5-aminopicolinate derivative via a palladium-catalyzed cross-coupling reaction.

## Materials and Reagents

- **Methyl 5-amino-4-bromopicolinate** (1.0 eq)
- Arylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd}(\text{dppf})\text{Cl}_2$ ) (0.03 eq)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ), anhydrous (3.0 eq)
- 1,4-Dioxane, anhydrous
- Water, deionized

## Step-by-Step Methodology

- Inert Atmosphere Preparation (Causality): To a flame-dried Schlenk flask, add **Methyl 5-amino-4-bromopicolinate**, the arylboronic acid, and potassium carbonate. The use of a dried flask under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the palladium catalyst and the protodeboronation of the boronic acid, both of which are common side reactions that reduce yield.
- Catalyst Addition: Add the  $\text{Pd}(\text{dppf})\text{Cl}_2$  catalyst to the flask. The flask is then evacuated and backfilled with inert gas three times to ensure all oxygen is removed.
- Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The aqueous component is essential for dissolving the inorganic base ( $\text{K}_2\text{CO}_3$ ) and facilitating the transmetalation step of the catalytic cycle.

- Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). This step prevents over-running the reaction and ensures the process is stopped at optimal conversion.
- Work-up and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The extraction isolates the desired product from the inorganic salts and water-soluble impurities.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

## Workflow Visualization

The following diagram outlines the logical flow of the Suzuki-Miyaura coupling protocol.

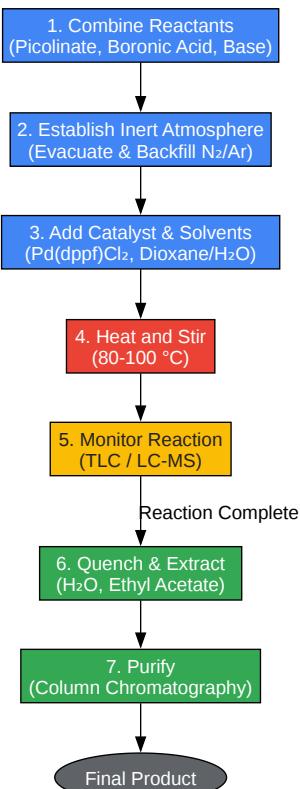


Figure 2: Suzuki-Miyaura Coupling Workflow

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**Figure 2:** A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

## Conclusion

**Methyl 5-amino-4-bromopicolinate** is a high-value chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its utility in constructing complex molecules, particularly through robust and reliable methods like palladium-catalyzed cross-coupling, makes it an indispensable tool for researchers in drug discovery and materials science. Understanding its molecular structure and reactivity is key to leveraging its full synthetic potential.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 5-amino-4-bromopicolinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454768#methyl-5-amino-4-bromopicolinate-molecular-structure-and-weight]

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